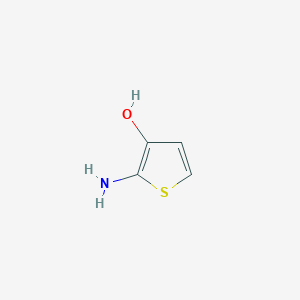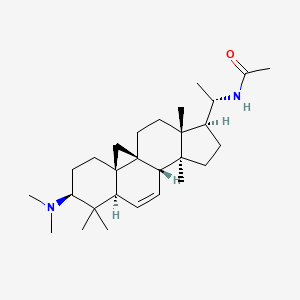
2-Aminothiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiophen-3-ol is an organosulfur compound with the molecular formula C4H5NOS. It is a colorless oily solid, although impure samples can be deeply colored. This compound is soluble in organic solvents and in basic water. It is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminothiophen-3-ol can be synthesized through various methods. One efficient method involves the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole . Another method includes the zinc reduction of 2-nitrobenzene sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned reactions. The choice of method depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminothiophen-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Aminothiophen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including benzothiazoles.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents for various diseases.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminothiophen-3-ol involves its interaction with various molecular targets and pathways. For example, it can act as a precursor to benzothiazoles, which have been shown to interact with biological targets such as enzymes and receptors. The specific pathways involved depend on the particular derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiophenol: This compound is similar in structure but differs in the position of the amino group.
3-Aminothiophenol: Another isomer with the amino group in a different position.
Uniqueness
2-Aminothiophen-3-ol is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and makes it a valuable precursor for the synthesis of biologically active compounds and industrial chemicals .
Propiedades
Fórmula molecular |
C₄H₅NOS |
|---|---|
Peso molecular |
115.15 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




